Manganese acetylacetonate
Overview
Description
Manganese acetylacetonate is a coordination complex derived from the acetylacetonate anion and manganese ions. It is a significant compound in the field of chemistry due to its versatile applications in catalysis, polymerization, and as a precursor for various manganese-based materials. The compound is known for its stability and ability to form chelate rings, making it useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese acetylacetonate can be synthesized through several methods. One common method involves the reaction of potassium permanganate with acetylacetone under controlled conditions. The reaction typically requires a molar ratio of 7:1 of acetylacetone to potassium permanganate at a temperature of 75°C for about 60 minutes . Another method involves the reduction of potassium permanganate with acetylacetone, followed by recrystallization using solvents like chloroform and petroleum ether .
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese(II) chloride with acetylacetone in the presence of a neutralizing agent such as sodium acetate. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Manganese acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent for phenols, β-dicarbonyl compounds, and thiols .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Phenoxy radicals and other oxidized products.
Reduction: Manganese(II) acetylacetonate.
Substitution: Various manganese complexes with different ligands.
Scientific Research Applications
Manganese acetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of manganese acetylacetonate involves its ability to form stable chelate rings with metal ions. This property allows it to act as an effective catalyst in various chemical reactions. The compound’s oxidative properties enable it to participate in electron transfer processes, making it useful in oxidation reactions . The coordination mode of the enolate ligand significantly influences its reactivity and catalytic efficiency .
Comparison with Similar Compounds
Manganese acetylacetonate is unique compared to other metal acetylacetonates due to its specific oxidative properties and stability. Similar compounds include:
Chromium acetylacetonate: Known for its use in organic synthesis and as a catalyst for polymerization reactions.
Iron acetylacetonate: Used in the synthesis of iron-based materials and as a catalyst in various chemical reactions.
Cobalt acetylacetonate: Commonly used in the production of cobalt-based catalysts and materials.
This compound stands out due to its higher stability and specific applications in the production of manganese oxide materials and its role as an oxidizing agent .
Properties
IUPAC Name |
manganese(2+);(Z)-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQURFYFJBOCE-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MnO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
Record name | Manganese acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30904284 | |
Record name | Manganese acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | Manganese(II) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20739 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14024-58-9 | |
Record name | Manganese acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Manganese acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentane-2,4-dionato-O,O')manganese | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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